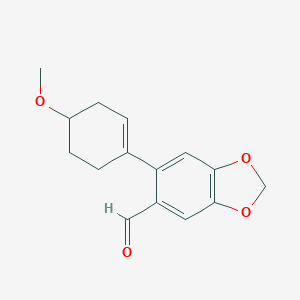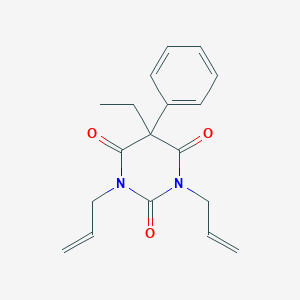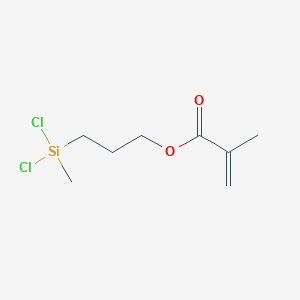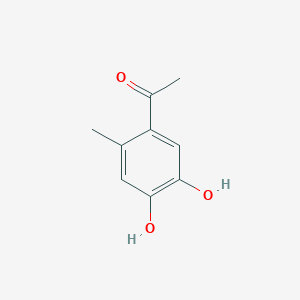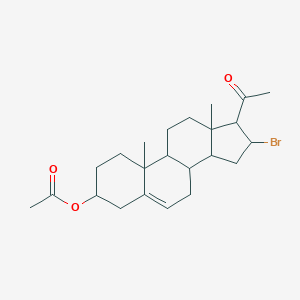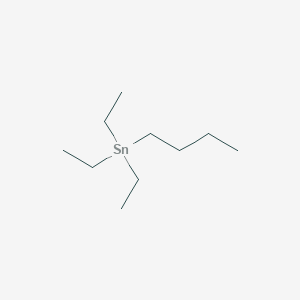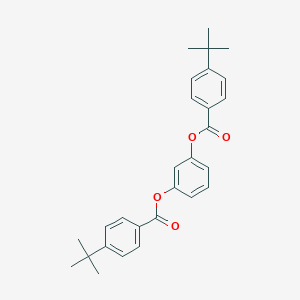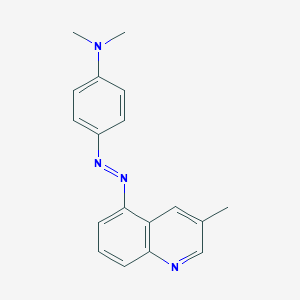
5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline, commonly known as DPAQ, is a synthetic compound that has been used extensively in scientific research. It is a derivative of quinoline and has a unique structure that makes it useful in a variety of applications. In
Mécanisme D'action
DPAQ works by binding to specific targets, such as proteins or DNA, and emitting fluorescence when excited by light. This fluorescence can be used to study the behavior and interactions of these targets in real-time. DPAQ has also been shown to have a high affinity for certain enzymes and receptors, making it useful in drug discovery and development.
Biochemical and Physiological Effects:
DPAQ has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the long-term effects of DPAQ on human health are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DPAQ has several advantages for use in lab experiments. It is highly sensitive and can detect low levels of target molecules. It is also easy to use and can be incorporated into a variety of assays. However, DPAQ does have some limitations. It requires specialized equipment for fluorescence imaging and may not be suitable for all experimental setups.
Orientations Futures
There are several future directions for research involving DPAQ. One area of interest is the development of new drugs and therapies using DPAQ as a tool for drug discovery. Another area of interest is the use of DPAQ in the development of new imaging techniques for studying biological processes in real-time. Additionally, there is potential for using DPAQ in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's.
Méthodes De Synthèse
DPAQ can be synthesized using a variety of methods, including the reaction of 3-methylquinoline with p-dimethylaminobenzene diazonium salt. Another method involves the reaction of 3-methylquinoline with p-dimethylaminobenzaldehyde followed by reduction with sodium borohydride. Both of these methods have been used successfully to synthesize DPAQ with high purity and yield.
Applications De Recherche Scientifique
DPAQ has been used in a variety of scientific research applications, including fluorescence imaging, protein labeling, and DNA sequencing. It is a useful tool for studying biological processes at the cellular and molecular levels. DPAQ has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's.
Propriétés
Numéro CAS |
17400-69-0 |
|---|---|
Nom du produit |
5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline |
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(3-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-11-16-17(19-12-13)5-4-6-18(16)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
Clé InChI |
DRUGECURTHTRMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=C2N=NC3=CC=C(C=C3)N(C)C)N=C1 |
SMILES canonique |
CC1=CC2=C(C=CC=C2N=NC3=CC=C(C=C3)N(C)C)N=C1 |
Synonymes |
3-Methyl-5-(4-dimethylaminophenylazo)quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



